molecular formula C8H11ClF3NO2 B13544756 (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride

(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride

Cat. No.: B13544756
M. Wt: 245.62 g/mol
InChI Key: RWMRMPMCMLVMHG-FJITWTQMSA-N
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Description

    (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[11, is a fluorinated analog of natural hydrophobic amino acids. It plays a crucial role in achieving efficient packing within hydrophobic cores.

    Molecular Formula: C₈H₁₀F₃NO₂

    CAS Number: 914082-74-9

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves specific routes, which may include fluorination reactions or derivatization of existing amino acids.

      Industrial Production: Information on large-scale production methods is limited due to its specialized nature.

  • Chemical Reactions Analysis

      Reactivity: (2S)-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

      Major Products: The products formed vary based on the reaction type and starting materials.

  • Scientific Research Applications

      Chemistry: Used as a building block in peptide synthesis or as a reference compound for studying fluorinated amino acids.

      Biology: Investigated for its impact on protein structure and function.

      Industry: Limited industrial applications, but research continues.

  • Mechanism of Action

      Targets and Pathways: The exact mechanism remains an active area of study. It may interact with specific receptors or enzymes, affecting cellular processes.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C8H11ClF3NO2

    Molecular Weight

    245.62 g/mol

    IUPAC Name

    (2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid;hydrochloride

    InChI

    InChI=1S/C8H10F3NO2.ClH/c9-8(10,11)7-1-6(2-7,3-7)4(12)5(13)14;/h4H,1-3,12H2,(H,13,14);1H/t4-,6?,7?;/m1./s1

    InChI Key

    RWMRMPMCMLVMHG-FJITWTQMSA-N

    Isomeric SMILES

    C1C2(CC1(C2)C(F)(F)F)[C@@H](C(=O)O)N.Cl

    Canonical SMILES

    C1C2(CC1(C2)C(F)(F)F)C(C(=O)O)N.Cl

    Origin of Product

    United States

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